Technical Monograph: Physicochemical Characterization and Application of (S)-3-Amino-2-phenylpropanoic Acid HCl
Technical Monograph: Physicochemical Characterization and Application of (S)-3-Amino-2-phenylpropanoic Acid HCl
Executive Summary & Structural Identity
(S)-3-Amino-2-phenylpropanoic acid hydrochloride (also known as (S)-
This specific substitution pattern (
Nomenclature & Identification Matrix
Critical Distinction: Researchers frequently confuse this molecule with its positional isomer, 3-amino-3-phenylpropanoic acid (
| Parameter | Detail |
| IUPAC Name | (2S)-3-amino-2-phenylpropanoic acid hydrochloride |
| Common Synonyms | (S)- |
| CAS Number (HCl Salt) | 1392219-09-8 |
| CAS Number (Free Acid) | 1076-51-3 |
| Molecular Formula | |
| Molecular Weight | 201.65 g/mol (Salt); 165.19 g/mol (Free Base) |
| SMILES | Cl.NCc1ccccc1 |
Physicochemical Profile
The following data aggregates experimental values and predictive models based on structural analogs (
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Typically high due to the ionic lattice of the zwitterion/salt.
-
Free Acid: ~220–240 °C (decomposition).
-
HCl Salt: Distinct melting behavior often observed between 170–200 °C (dec), dependent on hydration state.
-
-
Hygroscopicity: As a hydrochloride salt, the molecule is moderately hygroscopic. Storage in a desiccator is required to prevent hydrolysis or caking.
-
Chirality:
Solution Chemistry
-
Solubility: Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, diethyl ether).
-
pKa Values (Approximate):
-
(Carboxyl): ~3.5 (Lower than
-amino acids due to -positioning). - (Amine): ~9.5–10.2.
-
(Carboxyl): ~3.5 (Lower than
-
Isoelectric Point (pI): ~6.7 (Calculated).
Structural Visualization & Isomerism
The following diagram illustrates the critical structural differences between Phenylalanine isomers to prevent synthesis/formulation errors.
Analytical Methodology
To ensure the integrity of (S)-3-Amino-2-phenylpropanoic acid HCl in drug development, a self-validating analytical workflow is required.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Determine enantiomeric purity (ee%) and chemical purity.
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for zwitterions/amino acids).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 50 mM aqueous
or Methanol/Water with acidic modifier. -
Note: Acidic mobile phases are crucial to suppress ionization of the carboxylic acid and ensure protonation of the amine for interaction with the chiral selector.
-
-
Detection: UV at 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl ring).
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22 µm PVDF.
Solubility Determination Protocol (Saturation Shake-Flask)
Context: Accurate solubility data is vital for formulation. Do not rely on visual estimation.
-
Preparation: Add excess solid (approx. 50 mg) to 1 mL of buffer (pH 1.2, 6.8, and 7.4) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant (0.22 µm).
-
Quantification: Dilute filtrate 1:100 and analyze via HPLC against a standard curve.
-
pH Check: Measure the pH of the saturated solution. Crucial: The HCl salt will significantly lower the pH of unbuffered water; ensure buffers have sufficient capacity.
Applications in Drug Discovery[4]
Peptidomimetics & Foldamers
Incorporating (S)-3-Amino-2-phenylpropanoic acid into peptide backbones creates "mixed peptides." The additional methylene group (
-
Proteolytic Stability: The peptide bond formed with a
-amino acid is not recognized by standard proteases (e.g., chymotrypsin, pepsin). -
Secondary Structure:
-amino acids tend to induce 12-helix or 14-helix formations, which are robust scaffolds for displaying pharmacophores.
Biological Stability Workflow
Handling & Storage
-
Storage: Store at +2°C to +8°C. Long-term storage at -20°C is recommended for the HCl salt to prevent slow discoloration.
-
Handling: Wear standard PPE (gloves, lab coat). Avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents. Reacts with ninhydrin (positive test).
References
-
ChemicalBook. (S)-3-Amino-2-phenylpropanoic acid hydrochloride Product Entry. Retrieved from
-
Sigma-Aldrich. (S)-3-Amino-2-phenylpropanoic acid (Free Acid) Product Data. Retrieved from
-
PubChem. (S)-3-Amino-2-phenylpropanoic acid Compound Summary. National Library of Medicine. Retrieved from
- Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Authoritative source on Beta-amino acid synthesis and foldamers).
-
Chem-Impex. (S)-3-Amino-2-phenylpropionic acid hydrochloride Product Data. Retrieved from
